molecular formula C5H6O2S B1175902 unc-93 protein CAS No. 147016-00-0

unc-93 protein

Cat. No.: B1175902
CAS No.: 147016-00-0
Attention: For research use only. Not for human or veterinary use.
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Description

The UNC-93 protein, specifically the UNC93B1 homolog, is a critical endoplasmic reticulum (ER)-resident trafficking chaperone essential for the function of nucleic acid-sensing Toll-like Receptors (TLRs) in innate immunity research . This multi-pass transmembrane protein physically interacts with the transmembrane domains of intracellular TLRs, including TLR3, TLR7, TLR8, TLR9, TLR11, TLR12, and TLR13, and is indispensable for their export from the ER to endolysosomes where signaling occurs . By controlling the localization of these TLRs, UNC93B1 plays a vital role in the cellular response to viral and bacterial nucleic acids, and its deficiency can lead to heightened susceptibility to infections . Beyond its established role in TLR biology, recent studies indicate that UNC93B1 also interacts with the ER calcium sensor STIM1, priming it for activation and thereby regulating store-operated calcium entry (SOCE), a key pathway in immune cell signaling . Furthermore, UNC93B1 is expressed in various cells of the central nervous system and has been implicated in modulating neuroinflammation and neuronal injury . This protein is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

147016-00-0

Molecular Formula

C5H6O2S

Synonyms

unc-93 protein

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Implications

elegans Studies

  • Genetic Suppression: Null mutations in unc-93, sup-9, or sup-10 suppress rubber band phenotypes, indicating a shared pathway .

Human Studies

  • Autoimmunity : Altered UNC93B1 expression in German Shorthaired Pointers correlates with lupus-like nephritis due to dysregulated TLR7 signaling .
  • Cancer Link: UNC93B1 overexpression in oral squamous cell carcinoma promotes GM-CSF secretion, linking TLR pathways to tumorigenesis .

Agricultural Relevance

  • Stress Tolerance: Arabidopsis UNC-93 knockout mutants exhibit reduced K⁺ transport and heightened sensitivity to abiotic stress .

Preparation Methods

Bacterial Expression Systems

Escherichia coli remains a widely used host for recombinant UNC-93 expression due to its scalability and cost-effectiveness. However, the protein’s transmembrane nature often leads to inclusion body formation, necessitating denaturation and refolding steps. For example, solubilization in 6 M guanidine hydrochloride followed by stepwise dialysis into native buffers has been employed to recover functional UNC-93.

Mammalian Expression Systems

HEK293 and CHO cells are preferred for producing post-translationally modified UNC93B. Transient transfection with plasmids encoding FLAG- or HA-tagged UNC93B enables efficient trafficking to the endoplasmic reticulum (ER), as confirmed by Endo H sensitivity assays. Yields typically range from 0.5–2 mg/L, with glycosylation at N251 and N272 contributing to stability.

Table 1: Comparison of Expression Systems for UNC-93

ParameterE. coliHEK293 Cells
Yield 5–10 mg/L0.5–2 mg/L
Post-Translational Modifications NoneGlycosylation
Solubility Low (inclusion bodies)High
Cost LowHigh

Extraction and Solubilization Strategies

Detergent-Based Lysis

Membrane extraction of UNC-93 requires non-ionic detergents such as n-dodecyl-β-D-maltoside (DDM) or Triton X-100. A protocol optimized for C. elegans muscle cells involves homogenization in 1% DDM, 150 mM NaCl, and 20 mM Tris-HCl (pH 7.4), followed by centrifugation at 100,000 × g to isolate membrane fractions.

Mechanical Disruption

For bacterial systems, French press or ultrasonication (3 × 30-second pulses at 40% amplitude) effectively disrupts cells. Subsequent clarification via centrifugation (12,000 × g, 20 minutes) removes debris, though nucleic acid contamination may necessitate DNase treatment.

Chromatographic Purification Techniques

Affinity Chromatography

His-tagged UNC-93 is purified using Ni-NTA resin equilibrated with 20 mM imidazole. Elution with 250 mM imidazole achieves >90% purity, though buffer exchange is required to remove residual imidazole. For mammalian UNC93B, anti-FLAG M2 affinity resin enables gentle elution with 3×FLAG peptide, preserving protein activity.

Size Exclusion Chromatography (SEC)

SEC on a Superdex 200 column resolves UNC-93 complexes into monodisperse peaks, confirming interactions with SUP-9/10 or TLRs. The buffer composition (25 mM HEPES, 150 mM NaCl, 0.03% DDM, pH 7.5) maintains complex stability during fractionation.

Table 2: Key Buffers for UNC-93 Purification

StepBuffer CompositionPurpose
Lysis50 mM Tris, 300 mM NaCl, 1% DDM, pH 8.0Solubilize transmembrane domains
Affinity Wash20 mM imidazole, 0.05% DDMRemove weakly bound contaminants
SEC Equilibration25 mM HEPES, 150 mM NaCl, 0.03% DDM, pH 7.5Maintain complex integrity

Functional Validation and Activity Assays

Co-Immunoprecipitation (Co-IP)

Co-IP validates UNC-93 interactions with SUP-9/10 or TLRs. For example, anti-SUP-9 antibodies pull down UNC-93 from C. elegans lysates, while anti-TLR9 antibodies co-precipitate UNC93B from dendritic cell extracts.

Electrophysiological Profiling

Incorporation of purified SUP-9/UNC-93/SUP-10 complexes into lipid bilayers confirms potassium channel activity, with single-channel conductances of ~100 pS observed in 150 mM KCl.

Challenges in UNC-93 Preparation

Proteolytic Degradation

Protease inhibitors (e.g., PMSF, leupeptin) are critical during extraction. Mammalian UNC93B exhibits a half-life of ~12 hours in lysates without inhibitors, compared to >48 hours with inhibitors.

Aggregation in Detergent-Free Buffers

Detergent optimization is essential; switching from Triton X-100 to glyco-diosgenin (GDN) reduces aggregation by 70% while maintaining TLR-binding capacity .

Q & A

Q. What are the primary molecular and cellular functions of UNC-93 proteins across species?

UNC-93 proteins exhibit functional diversity across species. In C. elegans, UNC-93 regulates muscle contraction by forming a complex with ion channels (SUP-9 and SUP-10) to coordinate excitation-contraction coupling . In humans, UNC93B1 facilitates Toll-like receptor (TLR) trafficking from the endoplasmic reticulum to endolysosomes, critical for innate immune responses . The plant homolog AtUNC-93 modulates potassium (K⁺) homeostasis and abiotic stress tolerance via ABA signaling . Methodologically, these roles are identified through genetic knockout models, co-immunoprecipitation (co-IP), and ion flux assays .

Q. Which model organisms are commonly used to study UNC-93, and what experimental advantages do they offer?

Key models include:

  • C. elegans: Enables genetic dissection of muscle function via mutants like unc-93(e1500), which exhibits a "rubber-band" phenotype due to uncoordinated muscle contraction .
  • Arabidopsis thaliana: Used to study K⁺ translocation and stress responses through transgenic lines and qPCR .
  • Mice: UNC93B1 knockout models elucidate TLR signaling defects and immune dysregulation .
  • Human cell lines: CRISPR-Cas9 editing or RNAi reveals UNC93B1’s role in TLR trafficking .

Q. How is UNC-93 involved in Toll-like receptor (TLR) signaling pathways?

UNC93B1 directly binds TLR3, TLR7, and TLR9, chaperoning them from the endoplasmic reticulum to endolysosomes. Loss of UNC93B1 disrupts nucleic acid sensing, leading to impaired cytokine production . Methodologies include:

  • Western blotting and ELISA to assess TLR localization and cytokine secretion .
  • Immunofluorescence to track UNC93B1-TLR co-localization .

Q. What experimental approaches are used to identify UNC-93 interacting proteins?

  • Yeast two-hybrid screens and co-IP identify physical interactions (e.g., SUP-9/SUP-10 in C. elegans) .
  • RNAi knockdown of candidate genes to assess phenotypic suppression (e.g., sup-18 suppression of unc-93(e1500)) .
  • Genome-wide association studies (GWAS) and pathway analysis in humans reveal immune-related interactors like SSMEM1 .

Advanced Research Questions

Q. How do null alleles of unc-93 in C. elegans lack a phenotype, while dominant-negative alleles cause severe muscle defects?

Null alleles (e.g., unc-93(n234)) are phenotypically wild-type due to functional redundancy among the unc-93/sup-9/sup-10 network . Dominant-negative alleles (e.g., e1500) disrupt ion channel regulation via aberrant protein interactions, causing toxic effects . Experimental validation includes:

  • Suppressor mutagenesis screens to identify redundant pathways .
  • Transgenic rescue with wild-type vs. mutant cDNA to distinguish loss-of-function vs. toxic gain-of-function .

Q. How can UNC-93’s dual roles in ion channel regulation (e.g., C. elegans) and immune signaling (e.g., humans) be reconciled mechanistically?

Tissue-specific expression and divergent protein domains likely underlie functional specialization. For example:

  • In muscle cells, UNC-93’s transmembrane domains mediate ion channel binding .
  • In immune cells, UNC93B1’s N-terminal domain facilitates TLR interactions . Comparative structural studies (e.g., cryo-EM) and domain-swap experiments could clarify functional divergence .

Q. How does alternative splicing of unc-93 transcripts affect protein function?

In C. elegans, splicing variants (e.g., exon 9 skipping in unc-93(e1500)) produce truncated proteins that fail to rescue muscle defects . Methods to study this include:

  • TaqMan RT-PCR to quantify splice isoforms .
  • Phenotypic rescue assays using isoform-specific cDNA .

Q. Why are there discrepancies in reported subcellular localizations of UNC-93 homologs (e.g., plasma membrane vs. endoplasmic reticulum)?

UNC93A (human) localizes to the plasma membrane as a multi-pass transmembrane protein , while UNC93B1 resides in the ER/lysosomes due to its role in TLR trafficking . These differences are resolved via:

  • Subcellular fractionation combined with mass spectrometry .
  • Live-cell imaging with fluorescent protein tags .

Q. What methodologies are used to analyze UNC-93’s role in plant abiotic stress tolerance?

  • Ion flux measurements (e.g., K⁺ using atomic absorption spectroscopy) in Arabidopsis roots/shoots .
  • ABA signaling assays (e.g., stomatal aperture tests under drought stress) .
  • qPCR to monitor stress-responsive gene expression (e.g., AtSKOR) .

Q. How should researchers interpret negative findings linking UNC93A to ovarian cancer despite its genomic location in a cancer-associated region?

While UNC93A is near oncogenic loci on human chromosome 6q27, functional studies show no tumor suppressor activity . Robust approaches include:

  • CRISPR screens to test oncogenic synergy.
  • Epigenetic profiling (e.g., ChIP-seq for H3K27ac) to identify regulatory elements bypassing UNC93A .

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